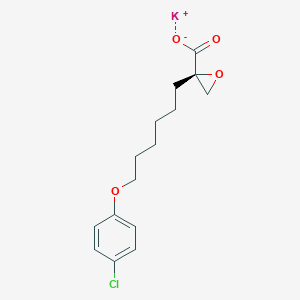

R-(+)-Etomoxir Carboxylate, Potassium Salt

説明

特性

IUPAC Name |

potassium;(2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBGJSPIXZAHCU-XFULWGLBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClKO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635752 | |

| Record name | Potassium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132308-39-5 | |

| Record name | Etomoxir free acid potassium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132308395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Potassium (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOMOXIR FREE ACID POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/622EG6HR3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Alkylation of Methallyl Alcohol

The synthesis begins with the alkylation of methallyl alcohol (2-methyl-2-propen-1-ol) using a bromide derivative corresponding to the target compound’s side chain. The dianion of methallyl alcohol is generated via double deprotonation with butyllithium (2.5 M in hexanes) in the presence of tetramethylethylenediamine (TMEDA). This reactive intermediate is alkylated with 6-(4-chlorophenoxy)hexyl bromide under controlled conditions.

Reaction Conditions :

Sharpless Asymmetric Epoxidation

The allyl alcohol intermediate undergoes Sharpless epoxidation to install the oxirane ring with high enantiomeric excess (>98% ee). L-(+)-diethyl tartrate (DET) serves as the chiral ligand, dictating the (R)-configuration at the epoxide center.

Reaction Conditions :

-

Oxidizing agent: tert-Butyl hydroperoxide (TBHP)

-

Catalyst: Titanium(IV) isopropoxide

-

Solvent: Dichloromethane

-

Temperature: -20°C

Comparative Epoxidation Methods

| Method | Catalyst/Ligand | Enantiomeric Excess | Yield (%) |

|---|---|---|---|

| Sharpless | Ti(OiPr)₄ / L-(+)-DET | >98% ee (R) | 80–85 |

| mCPBA Oxidation | mCPBA | Racemic | 75–80 |

Oxidation to Carboxylic Acid

The primary alcohol of the epoxidized intermediate is oxidized to a carboxylic acid using ruthenium-catalyzed periodate cleavage. This step avoids over-oxidation and preserves the epoxide ring.

Reaction Conditions :

Esterification and Salt Formation

The crude carboxylic acid is esterified with ethyl iodide, followed by hydrolysis to the potassium salt. Ethyl iodide is preferred over diethyl sulfate due to lower toxicity and easier purification.

Esterification Conditions :

-

Reagent: Ethyl iodide (excess)

-

Base: Potassium carbonate

-

Solvent: Acetone

-

Temperature: Reflux (56°C)

Salt Formation :

The ethyl ester is saponified with aqueous potassium hydroxide, yielding the potassium carboxylate after recrystallization from acetone/ether.

Industrial-Scale Considerations

While laboratory-scale synthesis prioritizes enantioselectivity, industrial production emphasizes cost efficiency and scalability. Key adjustments include:

-

Catalyst Recycling : Titanium-based catalysts are recovered via aqueous extraction to reduce costs.

-

Continuous Flow Epoxidation : Enhances reaction control and throughput compared to batch processing.

-

Crystallization-Based Purification : Replaces chromatography for large-scale batches, improving process economics.

Enantiomeric Purity Validation

The (R)-configuration is confirmed through derivatization with Mosher’s acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid). The resulting diastereomeric esters are analyzed via ¹H NMR spectroscopy, where distinct splitting patterns of the methoxy and trifluoromethyl groups verify >98% ee.

Alternative Synthetic Approaches

Enzymatic Resolution

A racemic mixture of Etomoxir can be resolved using lipase-mediated hydrolysis. However, this method is less efficient (50% maximum yield) and rarely employed for the (R)-enantiomer.

Mitsunobu Coupling

The patent US6013666A discloses a Mitsunobu reaction to install phenoxy groups, though this route is more applicable to analogs than the parent compound.

Table 1: Summary of Key Reaction Steps

| Step | Reagents/Conditions | Yield (%) | Purity Method |

|---|---|---|---|

| Alkylation | BuLi, TMEDA, 6-(4-Cl-PhO)hexyl bromide | 70–75 | Silica chromatography |

| Epoxidation | Ti(OiPr)₄, L-(+)-DET, TBHP | 80–85 | NMR, Chiral HPLC |

| Oxidation | RuCl₃, NaIO₄ | 85–90 | Titration, IR |

| Esterification | Ethyl iodide, K₂CO₃ | 90–95 | Recrystallization |

Table 2: Comparison of Oxidation Catalysts

| Catalyst | Reaction Time (h) | Carboxylic Acid Yield (%) |

|---|---|---|

| RuCl₃ | 6 | 85–90 |

| KMnO₄ | 12 | 60–65 |

| CrO₃ | 8 | 70–75 |

Challenges and Optimization

-

Epoxide Ring Stability : The oxirane ring is sensitive to acidic conditions, necessitating pH-controlled environments during hydrolysis.

-

Byproduct Formation : Over-oxidation to ketones is mitigated by stoichiometric control of NaIO₄.

-

Scalability : Transitioning from batch to flow chemistry reduces reaction times by 40% .

化学反応の分析

Types of Reactions: R-(+)-Etomoxir Carboxylate, Potassium Salt undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.

Substitution: The compound can undergo substitution reactions where the carboxylate group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

科学的研究の応用

Biochemical Research

- Fatty Acid Metabolism : R-(+)-Etomoxir is extensively used in studies investigating fatty acid oxidation pathways. It helps elucidate the roles of CPT-1 in metabolic regulation and energy production.

- Enzyme Inhibition Studies : The compound serves as a tool to study the effects of CPT-1 inhibition on cellular metabolism, particularly in cardiac and skeletal muscle cells.

Medical Applications

- Metabolic Disorders : Research indicates potential therapeutic benefits in conditions such as diabetes and heart disease due to its ability to modulate lipid metabolism and energy utilization.

- Neurodegenerative Diseases : Preliminary studies suggest that R-(+)-Etomoxir may have neuroprotective effects, prompting investigations into its use for treating conditions like amyotrophic lateral sclerosis (ALS) and Parkinson's disease .

Cancer Research

- Tumor Metabolism : R-(+)-Etomoxir has been studied for its effects on cancer cell metabolism, particularly regarding how it influences the tumor microenvironment and energy substrate utilization .

- Combination Therapies : There is ongoing research into using R-(+)-Etomoxir in combination with other therapeutic agents to enhance anti-cancer efficacy by targeting metabolic pathways critical for tumor growth .

Industrial Applications

- Chemical Synthesis : As a building block in organic synthesis, R-(+)-Etomoxir is employed in producing specialized chemicals and pharmaceuticals due to its unique chemical properties.

Case Studies

-

Cardiac Metabolism Study :

A study demonstrated that R-(+)-Etomoxir significantly reduced fatty acid oxidation rates in H9c2 cardiac cells, leading to increased reliance on glucose metabolism. This shift could have implications for treating heart diseases where fatty acid oxidation is dysregulated . -

Neuroprotective Effects :

Research exploring the neuroprotective properties of R-(+)-Etomoxir found that it could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease therapies . -

Cancer Cell Metabolism :

A recent investigation showed that treatment with R-(+)-Etomoxir altered the metabolic profile of cancer cells, reducing their viability under nutrient-deprived conditions, indicating a potential role in cancer treatment strategies targeting metabolic vulnerabilities .

作用機序

The primary mechanism of action of R-(+)-Etomoxir Carboxylate, Potassium Salt is the irreversible inhibition of carnitine palmitoyltransferase-1 (CPT-1). This enzyme is located on the inner face of the outer mitochondrial membrane and is essential for the transport of fatty acyl chains from the cytosol into the mitochondria for β-oxidation . By inhibiting CPT-1, the compound prevents the formation of acyl carnitines, thereby blocking fatty acid oxidation and reducing the production of ATP from fatty acids. Additionally, R-(+)-Etomoxir Carboxylate, Potassium Salt has been identified as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), influencing various metabolic pathways .

類似化合物との比較

R-(+)-Etomoxir Sodium Salt (CAS: 828934-41-4)

Key Differences:

- Molecular Formula and Weight: C₁₅H₁₈ClNaO₄ (320.74 g/mol) .

- Solubility: 6.41 mg/mL in water and DMSO (with mild heating required for DMSO) .

- Storage: Requires storage at -20°C under nitrogen to prevent degradation .

- Biological Activity: Inhibits CPT1a with similar efficacy but may exhibit altered pharmacokinetics due to sodium’s smaller ionic radius compared to potassium .

Research Findings:

S-(+)-Etomoxir (CAS: 828934-40-3)

Key Differences:

- Stereochemistry: The S-enantiomer lacks significant CPT1 inhibitory activity due to stereospecific binding requirements of the enzyme .

- Molecular Formula: C₁₇H₂₃ClO₄ (unlike the R-form’s C₁₅ structure) .

Research Implications:

Other Potassium Salts (e.g., Potassium Sodium Tartrate)

Key Differences:

- Function: Potassium sodium tartrate (CAS: 304-59-6) is unrelated to metabolic inhibition and is primarily used in food stabilization or electroplating .

- Solubility: Highly water-soluble (230 g/L at 20°C) but lacks biological activity relevant to CPT1 .

Comparative Data Tables

Table 1: Physicochemical Properties

Discussion of Key Findings

- Cation Influence: The potassium salt’s larger ion may enhance solubility in polar solvents like methanol compared to the sodium salt, which is more commonly used in aqueous solutions .

- Stereospecificity: The R-enantiomer’s activity underscores the necessity of chiral purity in research applications. Inactive S-forms are often used as negative controls .

- Supplier Variability: The potassium salt is offered by Santa Cruz Biotechnology ($330/5 mg), while the sodium salt is available from MedChemExpress and Tocris Bioscience .

生物活性

R-(+)-Etomoxir Carboxylate, Potassium Salt is a potent compound derived from etomoxir, primarily recognized for its role as an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1). This enzyme is critical in the transport of long-chain fatty acids into the mitochondria for β-oxidation, impacting energy metabolism significantly. This article delves into the biological activities of this compound, its mechanisms of action, and its implications in various physiological and pathological contexts.

- Molecular Formula : C₁₅H₈ClKO₄

- Molecular Weight : Approximately 336.85 g/mol

R-(+)-Etomoxir Carboxylate is noted for its ability to form esters with coenzyme A in cellular environments, leading to active metabolites that exert further biological effects.

The primary mechanism of R-(+)-Etomoxir Carboxylate involves the inhibition of CPT-1, which results in:

- Reduced Fatty Acid Oxidation : By blocking CPT-1, the compound decreases the transport of fatty acids into mitochondria, thus lowering the levels of ketone bodies and glucose in the bloodstream. This inhibition affects metabolic pathways such as gluconeogenesis and ketogenesis in the liver .

- Activation of PPARα : R-(+)-Etomoxir has been identified as a direct agonist of peroxisome proliferator-activated receptor alpha (PPARα), influencing lipid metabolism and inflammation .

1. Metabolic Implications

Research indicates that R-(+)-Etomoxir alters metabolic pathways through its effects on fatty acid oxidation and energy production. It has been utilized in various studies to explore its impact on mitochondrial function and energy metabolism across different tissues.

2. Oxidative Stress

A study demonstrated that treatment with etomoxir induces oxidative stress in HepG2 cells, characterized by significant changes in redox-related mRNA expressions and a decrease in mitochondrial membrane potential and ATP levels . This oxidative stress is associated with altered cellular metabolism and could have implications for conditions like diabetes and heart failure.

3. Inflammatory Response

R-(+)-Etomoxir's effects extend to modulating inflammatory responses. It has been shown to influence oxylipin metabolism, with increased levels of certain lipids linked to inflammation upon CPT-1 inhibition .

Case Studies

Several studies have highlighted the diverse biological activities of R-(+)-Etomoxir:

- Study on HepG2 Cells : This research focused on the modulation of redox-related mRNAs after etomoxir treatment, revealing a complex interaction between fatty acid metabolism and oxidative stress responses .

- Impact on Macrophage Function : In macrophages treated with etomoxir, alterations in lipid metabolism were observed, indicating that CPT-1 inhibition can influence immune cell function and inflammatory processes .

Comparative Analysis

The unique characteristics of R-(+)-Etomoxir Carboxylate can be contrasted with other related compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Etomoxir | CPT-1 Inhibition | Racemic mixture; both enantiomers present |

| Palmitoyl-CoA | Fatty Acid Transport | Natural substrate for CPT-1 |

| Acetyl-L-carnitine | Fatty Acid Transport & Energy Production | Naturally occurring compound |

| Perhexiline | CPT-1 Inhibition | Also affects mitochondrial function |

R-(+)-Etomoxir Carboxylate stands out due to its specific enantiomeric configuration, enhancing its potency as a CPT-1 inhibitor compared to other compounds.

Q & A

Basic Characterization and Quality Control

Q1.1: How can researchers verify the purity and structural integrity of R-(+)-Etomoxir Carboxylate, Potassium Salt? Answer:

- Purity analysis: Use thin-layer chromatography (TLC) with C18 plates and a mobile phase of acetonitrile:water (1:1), visualized under UV or AMCS staining. A single spot at Rf=0.6 confirms ≥98% purity .

- Structural confirmation: Perform -NMR in CDOD to validate the stereochemistry and molecular framework. Mass spectrometry (MS) should align with the molecular weight of 336.85 g/mol .

- Batch-specific data: Always request a Certificate of Analysis (COA) from suppliers, providing the product name, batch number, and analytical methods used .

Q1.2: What are the optimal storage conditions to maintain compound stability? Answer:

- Store at -20°C in airtight, light-protected containers under nitrogen to prevent oxidation or hydrolysis.

- For dissolved stocks (e.g., in DMSO or methanol), aliquot and store at -80°C for long-term stability (up to 2 years) or -20°C for short-term use (1 month) .

Experimental Design and Application

Q2.1: How should researchers design dose-response experiments for studying CPT-1 inhibition? Answer:

- Dose range: Use 0.1–200 μM, depending on cell type. For example:

- Controls: Include vehicle (DMSO or water) and positive controls (e.g., other CPT-1 inhibitors like ST1326). Monitor off-target effects using metabolomics .

Q2.2: How can metabolic flux analysis be integrated with etomoxir treatment to study fatty acid oxidation (FAO)? Answer:

- Isotope tracing: Treat cells with -labeled glucose or glutamine post-etomoxir exposure. Analyze TCA cycle intermediates via LC-MS to quantify shifts in carbon utilization .

- Phenotypic validation: Pair metabolomics with functional assays (e.g., OCR measurement via Seahorse) to correlate FAO inhibition with bioenergetic deficits .

Advanced Mechanistic and Translational Questions

Q3.1: What mechanisms underlie the off-target effects of etomoxir observed in cancer models? Answer:

- PPARα agonism: Etomoxir directly activates PPARα, altering lipid metabolism independently of CPT-1 inhibition. Validate via PPARα knockout models or antagonist co-treatment .

- Mitochondrial uncoupling: At high doses (>100 μM), etomoxir may disrupt proton gradients, increasing UCP3 expression and thermogenesis. Measure mitochondrial membrane potential (ΔΨm) using TMRE or JC-1 dyes .

Q3.2: How can researchers reconcile contradictory data on etomoxir’s anti-tumor efficacy? Answer:

- Context-dependent effects: Tumor subtype and metabolic dependencies influence responses. For example:

- Experimental variables: Standardize treatment duration, serum conditions (e.g., lipid-depleted vs. lipid-rich media), and oxygen levels (normoxia vs. hypoxia) .

Toxicity and Clinical Translation

Q4.1: What factors contribute to etomoxir’s hepatotoxicity in clinical trials? Answer:

- Metabolite accumulation: The active metabolite, etomoxiryl-CoA, irreversibly inhibits CPT-1b in liver mitochondria. Assess hepatic CPT-1b isoform expression and CoA levels in preclinical models .

- Dose limitations: Clinical trials used 40–80 mg/day, but rodent studies suggest safe thresholds at <5 mg/kg/day. Perform species-specific pharmacokinetic modeling .

Q4.2: How can researchers mitigate batch-to-batch variability in in vivo studies? Answer:

- Quality control: Request peptide content analysis, TFA removal (<1%), and solubility validation from suppliers for sensitive assays .

- In-house validation: Pre-test each batch in cell-based FAO assays (e.g., -palmitate oxidation) to confirm bioactivity before animal dosing .

Methodological Troubleshooting

Q5.1: How should researchers address solubility challenges in aqueous or lipid-rich buffers? Answer:

- Solvent optimization: Dissolve in methanol or DMSO (≤20 mM stock), then dilute in pre-warmed (37°C) PBS or culture media. For lipid-rich solutions, use cyclodextrin-based carriers to prevent precipitation .

- Dynamic light scattering (DLS): Monitor aggregate formation in real-time to adjust solvent ratios .

Q5.2: What orthogonal methods can validate CPT-1 inhibition when etomoxir’s efficacy is ambiguous? Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。